(1S,2S)-2-methoxycyclohexan-1-amine
Description
(1S,2S)-2-Methoxycyclohexan-1-amine is a chiral cyclohexane derivative featuring a methoxy (-OCH₃) group at the C2 position and an amine (-NH₂) group at the C1 position. Its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its physicochemical and biological properties. The molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol).
Properties
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFBXBZOBXMHO-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-methoxycyclohexan-1-amine typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the catalytic hydrogenation of (1S,2S)-2-methoxycyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the nucleophilic substitution of (1S,2S)-2-methoxycyclohexanol with an amine source, such as ammonia or an amine derivative, in the presence of a suitable activating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Methoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclohexylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2S)-2-Methoxycyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Key Research Findings
- Stereochemistry Impact : Enantiomers like (1S,2S) and (1R,2R) exhibit divergent receptor-binding profiles, critical for drug design .
- Substituent Effects : Methoxy groups enhance polarity and solubility compared to methyl or phenyl groups, impacting pharmacokinetics .
- Hazard Profiles : Methyl and methoxy derivatives share irritant hazards (H315/H319), but phenyl analogs may pose additional risks due to aromaticity .
Biological Activity
(1S,2S)-2-methoxycyclohexan-1-amine is a chiral amine characterized by its unique cyclohexane structure, where a methoxy group is attached to the second carbon and an amine group to the first carbon. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 143.21 g/mol
- Structure : The stereochemistry of (1S,2S) is crucial for its biological activity, influencing how it interacts with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The methoxy and amine groups facilitate binding to these targets, leading to biochemical changes that can affect metabolic pathways and cellular signaling.
Target Interactions
- Enzymes : It has been studied for its potential as a ligand in enzyme-catalyzed reactions. Its structure allows it to modulate enzyme kinetics effectively.
- Receptors : The compound may influence receptor signaling pathways, making it a candidate for further pharmacological investigation.
In Vitro Studies
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that it can affect the activity of aminotransferases, which play a role in amino acid metabolism.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Findings indicate that it may have a favorable profile regarding absorption and distribution, with potential therapeutic effects observed at specific dosages.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of a specific aminotransferase revealed that this compound could reduce enzyme activity by approximately 50% at a concentration of 10 µM. This suggests significant potential for therapeutic applications in conditions where amino acid metabolism is disrupted.
| Concentration (µM) | % Enzyme Activity Inhibition |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 30 |
Case Study 2: Receptor Modulation
In receptor binding studies, this compound was found to selectively bind to serotonin receptors with an affinity comparable to established ligands. This property indicates its potential as a therapeutic agent in mood disorders.
Potential Therapeutic Applications
The unique biological activity of this compound suggests several therapeutic applications:
- Metabolic Disorders : Due to its enzyme modulation capabilities.
- Psychiatric Conditions : As a serotonin receptor modulator.
- Cancer Research : Its potential role in influencing metabolic pathways related to tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
